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molecular formula C10H4BrF3O5S B8448127 7-bromo-2-oxo-2H-chromen-4-yl trifluoromethanesulfonate

7-bromo-2-oxo-2H-chromen-4-yl trifluoromethanesulfonate

Cat. No. B8448127
M. Wt: 373.10 g/mol
InChI Key: NJWODPRGXMVZBA-UHFFFAOYSA-N
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Patent
US07960409B2

Procedure details

To a solution of 7-bromo-2-oxo-2H-chromen-4-yl trifluoromethanesulfonate (2.71 g, 9.35 mmol) in THF-water (40 mL, 10/1 mixture), N-bromosuccinimide (1.83 g, 10.3 mmol) was added. The reaction was then stirred at room temperature. After 5 hours stirring, toluene was added and the crude mixture was evaporated under reduced pressure. The crude residue obtained was purified by column chromatography (EtOAc/hexanes, 25:75) to afford the title compound. 1H NMR (400 MHz, acetone-d6 7.80 (d, 1H), 7.72-7.62 (m, 1H), 7.60 (d, 1H), 7.13 (s, 1H), 4.92 (s, 2H).
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[C:16]2[C:11](=[CH:12][C:13]([Br:17])=[CH:14][CH:15]=2)[O:10][C:9](=[O:18])[CH:8]=1)(=O)=O.[Br:21]N1C(=O)CCC1=O.C1(C)C=CC=CC=1.C1C[O:39][CH2:38][CH2:37]1.O>>[Br:17][C:13]1[CH:12]=[C:11]2[C:16]([C:7]([C:38](=[O:39])[CH2:37][Br:21])=[CH:8][C:9](=[O:18])[O:10]2)=[CH:15][CH:14]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.71 g
Type
reactant
Smiles
FC(S(=O)(=O)OC1=CC(OC2=CC(=CC=C12)Br)=O)(F)F
Name
Quantity
1.83 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
40 mL
Type
reactant
Smiles
C1CCOC1.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was then stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After 5 hours stirring
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the crude mixture was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (EtOAc/hexanes, 25:75)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C(=CC(OC2=C1)=O)C(CBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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